N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE
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Overview
Description
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a phenoxy group, a morpholinyl group, and an acetamide group. It is primarily used in the fields of chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-(1-methyl-1-phenylethyl)phenol with chloroacetyl chloride to form 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetyl chloride. This intermediate is then reacted with 4-morpholin-4-ylphenylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy or morpholinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1-methyl-1-phenylethyl)phenoxy]methyl oxirane
- 4-(1-methyl-1-phenylethyl)-2-(1-piperidinylmethyl)phenol
Uniqueness
Compared to similar compounds, N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to its combination of phenoxy, morpholinyl, and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C27H30N2O3 |
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Molecular Weight |
430.5g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C27H30N2O3/c1-27(2,21-6-4-3-5-7-21)22-8-14-25(15-9-22)32-20-26(30)28-23-10-12-24(13-11-23)29-16-18-31-19-17-29/h3-15H,16-20H2,1-2H3,(H,28,30) |
InChI Key |
ZTWHMGHOWBHZFG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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